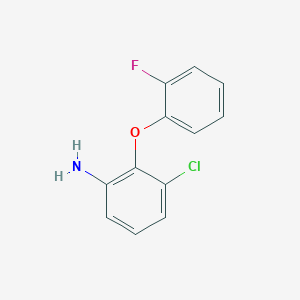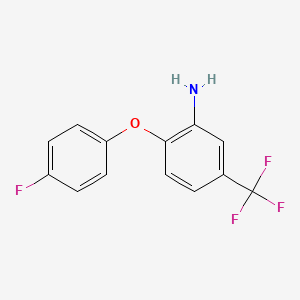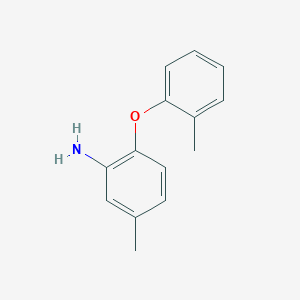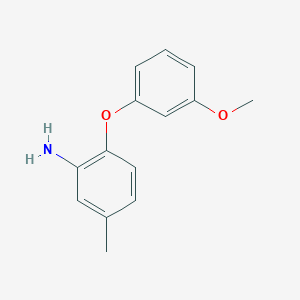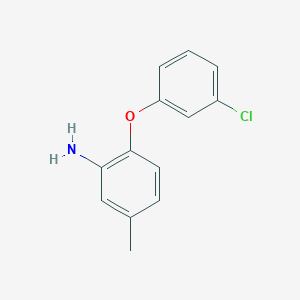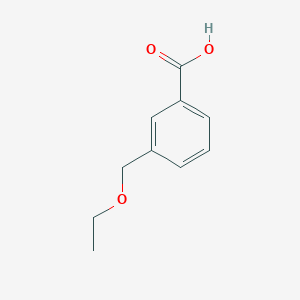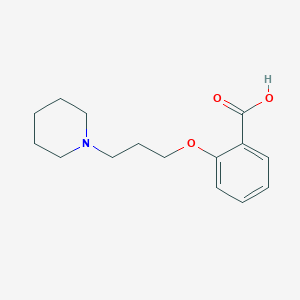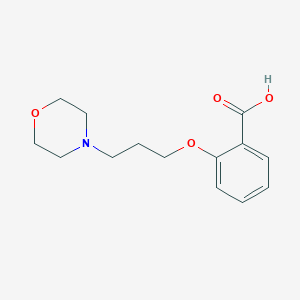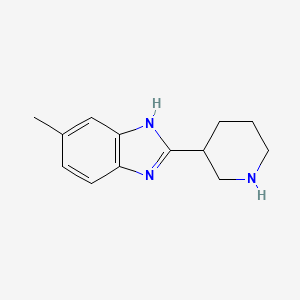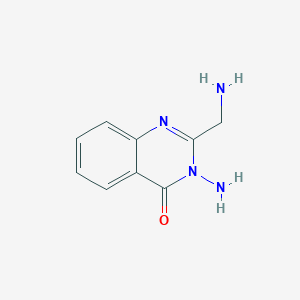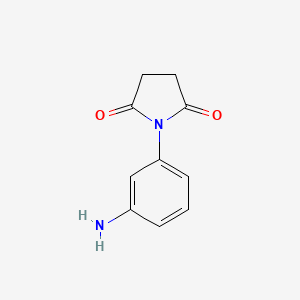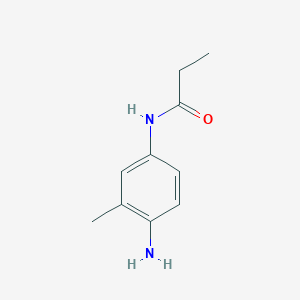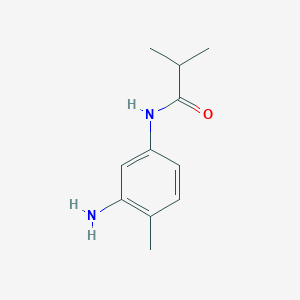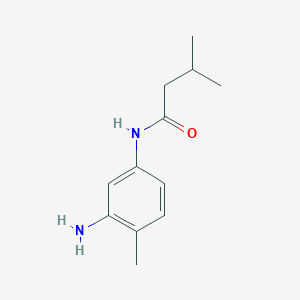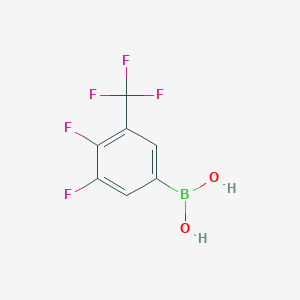
(3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid
Descripción general
Descripción
“(3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 864759-64-8 . It has a molecular weight of 225.91 and its IUPAC name is 3,4-difluoro-5-(trifluoromethyl)phenylboronic acid . It is a solid at room temperature .
Synthesis Analysis
Boronic acids, including “this compound”, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H4BF5O2/c9-5-2-3(8(14)15)1-4(6(5)10)7(11,12)13/h1-2,14-15H . This provides a standardized way to represent the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Aplicaciones Científicas De Investigación
Organic Optoelectronics
Boron-based materials, such as (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid, have gained attention for applications in organic optoelectronics. Particularly, materials based on 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) have been explored for use in organic light-emitting diodes (OLEDs), sensors, organic thin-film transistors, and organic photovoltaics. The structural design and synthesis of BODIPY-based organic semiconductors have shown promise in enhancing the performance of OLED devices, including their application as near-IR emitters, which is facilitated by aggregation-induced emission (AIE) (Squeo & Pasini, 2020).
Water Purification
The boronic acid functionality of compounds like this compound plays a crucial role in water purification technologies, especially in the removal of boron from seawater during desalination processes. The removal of boron is critical due to its implications for drinking water quality. Research in this area has focused on understanding the rejection of boron by nanofiltration (NF) and reverse osmosis (RO) membranes, aiming to optimize these processes for more efficient boron removal (Tu, Nghiem, & Chivas, 2010).
Electrochemical Biosensors
Electrochemical biosensors based on ferroceneboronic acid and its derivatives, which include compounds like this compound, have been developed for various applications. These sensors utilize the boronic acid moiety as a binding site and are capable of detecting substances like sugars, glycated hemoglobin (HbA1c), fluoride ions, and others. The unique properties of these compounds allow for the construction of sensitive and selective biosensors that are valuable in medical diagnostics and monitoring (Wang, Takahashi, Du, & Anzai, 2014).
Chemical Sensors Development
The reversible and covalent binding properties of boronic acids, including derivatives of this compound, facilitate the development of chemical sensors. These sensors are designed to recognize various substances such as carbohydrates, catecholamines, ions, and hydrogen peroxide. The development of boronic acid sensors with double recognition sites has led to significant improvements in binding affinity and selectivity, offering great potential for future advancements in sensor technology (Bian et al., 2019).
Safety and Hazards
Direcciones Futuras
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Propiedades
IUPAC Name |
[3,4-difluoro-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF5O2/c9-5-2-3(8(14)15)1-4(6(5)10)7(11,12)13/h1-2,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOLDWSSSVLGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590196 | |
| Record name | [3,4-Difluoro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864759-64-8 | |
| Record name | B-[3,4-Difluoro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864759-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3,4-Difluoro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


